molecular formula C23H26N2O3 B6917036 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide

Cat. No.: B6917036
M. Wt: 378.5 g/mol
InChI Key: SKKMQFPFYOAPBP-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide is a complex organic compound that features a benzofuran ring, a phenyl group, and a piperidine carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-22(26)25-12-4-3-8-20(25)23(27)24-19-7-5-6-16(15-19)17-9-10-21-18(14-17)11-13-28-21/h5-7,9-10,14-15,20H,2-4,8,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMQFPFYOAPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl group in the piperidine carboxamide moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The phenyl group and piperidine carboxamide moiety can enhance the compound’s binding affinity and specificity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share structural similarities and exhibit similar biological activities.

    Piperidine derivatives: Compounds such as piperidine-2-carboxamide and piperidine-3-carboxamide also share structural features and biological properties.

Uniqueness

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-propanoylpiperidine-2-carboxamide is unique due to its specific combination of a benzofuran ring, phenyl group, and piperidine carboxamide moiety

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